molecular formula C21H34O3 B13390775 Isoobtusilactone B

Isoobtusilactone B

Cat. No.: B13390775
M. Wt: 334.5 g/mol
InChI Key: RWMHGSZPUZTJHR-UHFFFAOYSA-N
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Description

Isoobtusilactone B is a naturally occurring butanolide, a type of lactone, which has been isolated from various plant species. This compound has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoobtusilactone B typically involves the use of starting materials such as cinnamic acid derivatives. The synthetic route often includes steps like esterification, cyclization, and oxidation. For instance, one common method involves the esterification of cinnamic acid followed by cyclization to form the lactone ring, and subsequent oxidation to yield this compound .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of plant cell cultures, have shown promise in producing this compound on a larger scale .

Chemical Reactions Analysis

Structural Context of Butanolides

Butanolides are γ-lactones with a polyketide-derived backbone, often featuring conjugated double bonds and hydroxyl or alkyl substituents. For example:

  • Isoobtusilactone A : Contains an α-alkylidene-γ-lactone skeleton with a Δ⁴,⁵ unsaturation and a hydroxyl group at C-3 .

  • Isoobtusilactone B : While not explicitly described in the sources, structural analogs suggest potential reactivity at the lactone ring or conjugated side chains.

Reactivity of α-Alkylidene-γ-Lactones

The reactivity of isoobtusilactone A involves:

  • Electrophilic addition at the α,β-unsaturated lactone system.

  • Hydrolysis of the lactone ring under acidic or basic conditions, forming carboxylic acid derivatives.

  • Michael addition at the α,β-unsaturated carbonyl site, a common reaction for similar butanolides .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, isoobtusilactone A’s biological effects on Trypanosoma cruzi highlight its interaction with biomolecules:

Parameter Isoobtusilactone A
Mitochondrial disruptionSwelling, loss of matrix
Metacyclogenesis inhibition43% reduction in trypomastigotes
Synergy with majoranolideCI < 1 (synergistic effect)
Data derived from .

Gaps in this compound Research

No peer-reviewed studies on this compound were identified in the provided sources. This compound may represent:

  • A structural isomer or homolog of isoobtusilactone A.

  • An understudied analog with uncharacterized reactivity.

Recommendations for Further Study

To characterize this compound’s reactions, the following approaches could be employed:

  • Synthetic modification of the lactone ring or side chains.

  • In vitro reactivity assays with nucleophiles (e.g., thiols, amines).

  • Computational modeling to predict sites of electrophilic or nucleophilic attack.

The absence of this compound in the literature underscores the need for targeted studies to elucidate its chemical behavior. Researchers should prioritize structural elucidation and comparative analyses with isoobtusilactone A.

Scientific Research Applications

Mechanism of Action

The mechanism by which isoobtusilactone B exerts its effects involves several molecular targets and pathways:

    Apoptosis Induction: this compound induces apoptosis in cancer cells through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.

    Reactive Oxygen Species (ROS) Generation: The compound increases the production of ROS, which leads to oxidative stress and cell death in cancer cells.

    Inhibition of Enzymes: This compound inhibits various enzymes involved in inflammation and microbial growth.

Comparison with Similar Compounds

Isoobtusilactone B is often compared with other butanolides such as:

  • Obtusilactone A
  • Isoobtusilactone A
  • Epilitsenolide C1
  • Epilitsenolide C2

Uniqueness

This compound stands out due to its unique combination of biological activities and its specific mechanism of inducing apoptosis through the mitochondrial pathway. While other butanolides also exhibit biological activities, the specific pathways and targets of this compound provide it with distinct advantages in certain applications .

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

3-hexadec-7-enylidene-4-hydroxy-5-methylideneoxolan-2-one

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-20(22)18(2)24-21(19)23/h10-11,17,20,22H,2-9,12-16H2,1H3

InChI Key

RWMHGSZPUZTJHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCC=C1C(C(=C)OC1=O)O

Origin of Product

United States

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